

## The Biological Functions of Tazarotene-Induced Genes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Tazarotene, a third-generation synthetic retinoid, is a prodrug that is converted to its active form, **tazarotenic acid**. This active metabolite selectively binds to retinoic acid receptors (RARs), primarily RAR-β and RAR-γ, modulating gene expression to regulate cellular proliferation, differentiation, and inflammation.[1][2] This activity profile has led to its successful use in the treatment of psoriasis, acne vulgaris, and photoaging.[1][3][4] A key aspect of tazarotene's mechanism of action is the induction of a specific set of genes, aptly named Tazarotene-Induced Genes (TIGs). This technical guide provides an in-depth exploration of the core TIGs—TIG1, TIG2, and TIG3—focusing on their biological functions, associated signaling pathways, and the experimental methodologies used to elucidate their roles.

### Core Biological Functions of Tazarotene-Induced Genes

The Tazarotene-Induced Genes—TIG1 (RARRES1), TIG2 (RARRES2/Chemerin), and TIG3 (RARRES3)—are crucial mediators of tazarotene's therapeutic effects and have emerged as significant players in a variety of biological processes, from tumor suppression to metabolic regulation.

#### **TIG1** (Retinoic Acid Receptor Responder 1 - RARRES1)



Initially identified as a novel gene upregulated by tazarotene in skin raft cultures, TIG1 is a putative tumor suppressor gene. Its expression is frequently silenced in a variety of cancers, including prostate, breast, lung, and gastric cancers, often through hypermethylation of its promoter region.

The primary functions of TIG1 include:

- Tumor Suppression: TIG1 expression has been shown to inhibit the growth and invasion of cancer cells. Re-expression of TIG1 in cancer cell lines can induce apoptosis and suppress tumorigenicity. In melanoma, TIG1 expression is associated with decreased cell viability and increased cell death.
- Induction of Endoplasmic Reticulum (ER) Stress: TIG1 can trigger an ER stress response, leading to apoptosis. This is mediated through the upregulation of ER stress-related genes such as HERPUD1, BIP, and DDIT3.
- Metabolic Regulation: TIG1 is implicated in the regulation of cellular metabolism. It can induce autophagy and modulate the mTOR and SIRT1 signaling pathways, which are key regulators of energy homeostasis.
- Cell Differentiation: TIG1 plays a role in normal cellular differentiation processes.

### TIG2 (Retinoic Acid Receptor Responder 2 - Chemerin)

TIG2, also widely known as chemerin, is a secreted chemoattractant protein that acts as a ligand for the G protein-coupled receptor CMKLR1. It is a multifaceted adipokine involved in both inflammatory and metabolic processes.

Key biological functions of TIG2/Chemerin include:

- Immune Cell Trafficking: Chemerin is a potent chemoattractant for various immune cells, including dendritic cells, macrophages, and natural killer (NK) cells, playing a role in the bridge between innate and adaptive immunity.
- Metabolic Regulation: Circulating chemerin levels are often elevated in individuals with obesity and metabolic syndrome. It is involved in adipogenesis and glucose metabolism.



- Inflammation: Chemerin can have both pro- and anti-inflammatory roles depending on the context. It is upregulated in inflammatory conditions like psoriasis but can also participate in the resolution of inflammation.
- Cancer: The role of TIG2 in cancer is complex and appears to be context-dependent. While it
  is downregulated in skin squamous cell carcinoma, its role in other cancers is still under
  investigation.

#### **TIG3 (Retinoic Acid Receptor Responder 3 - RARRES3)**

TIG3 is another member of the TIG family with well-established tumor suppressor functions. Its expression is reduced in hyperproliferative diseases like psoriasis and various cancers.

The principal biological functions of TIG3 are:

- Tumor Suppression and Apoptosis: TIG3 is a potent inducer of apoptosis in cancer cells. In skin cancer cells, TIG3 expression leads to reduced cell proliferation and the induction of apoptosis through the activation of caspases 3 and 9. This process involves the downregulation of Inhibitor of Apoptosis Proteins (IAPs) like cIAP-1 and Livin.
- Cell Cycle Arrest: TIG3 can induce cell cycle arrest at the G1/S transition by downregulating cyclins D1 and E and upregulating the cyclin-dependent kinase inhibitor p21.
- Keratinocyte Differentiation: In normal keratinocytes, TIG3 promotes terminal differentiation, a process that is distinct from its apoptotic function in cancer cells. This involves interaction with and activation of type I transglutaminase.
- Modulation of Signaling Pathways: TIG3 has been shown to possess phospholipase activity and can modulate signaling pathways such as the Ras and Wnt/β-catenin pathways.

# Data Presentation: Quantitative Expression and Methylation of TIGs

Table 1: Quantitative Expression of TIG1 (RARRES1) in Cancer vs. Normal Tissue



| Cancer<br>Type                              | Tissue Type                               | Method                         | Finding                                                         | Fold<br>Change/p-<br>value | Reference |
|---------------------------------------------|-------------------------------------------|--------------------------------|-----------------------------------------------------------------|----------------------------|-----------|
| Hepatocellula<br>r Carcinoma<br>(HCC)       | Tumor vs.<br>Adjacent<br>Noncancerou<br>s | qRT-PCR                        | Significantly<br>lower mRNA<br>expression in<br>tumor           | p < 0.001                  |           |
| Gastric<br>Cancer                           | Tumor vs.<br>Adjacent<br>Noncancerou<br>s | Semiquantitat ive RT-PCR       | Decreased<br>expression in<br>77.5% of<br>primary<br>carcinomas | Not specified              |           |
| Non-Small<br>Cell Lung<br>Cancer<br>(NSCLC) | Tumor vs.<br>Adjacent<br>Noncancerou<br>s | Western Blot                   | Significantly reduced average protein level in tumors           | p=0.0024                   |           |
| Breast<br>Cancer<br>(Basal-like)            | Cell Lines                                | Gene<br>Expression<br>Analysis | Highest<br>expression in<br>basal-like<br>TNBCs                 | Not specified              | -         |

Table 2: Promoter Methylation of TIG1 (RARRES1) in Human Cancers



| Cancer<br>Type                              | Tissue/Cell<br>Line     | Method                       | Frequency<br>of<br>Hypermethy<br>lation              | p-value       | Reference |
|---------------------------------------------|-------------------------|------------------------------|------------------------------------------------------|---------------|-----------|
| Various<br>Cancers                          | 53 Cancer<br>Cell Lines | Methylation-<br>Specific PCR | Strongly<br>associated<br>with loss of<br>expression | p < 0.001     |           |
| Esophageal<br>Squamous<br>Cell<br>Carcinoma | 28 Primary<br>Tumors    | Methylation-<br>Specific PCR | 17.9%                                                | Not specified |           |
| Prostate<br>Cancer                          | 50 Primary<br>Tumors    | Methylation-<br>Specific PCR | 52%                                                  | Not specified |           |
| Gastric<br>Cancer                           | 80 Primary<br>Tumors    | Methylation-<br>Specific PCR | Associated with malignant progression                | Not specified |           |

Table 3: Quantitative Levels of TIG2 (Chemerin) in Metabolic Syndrome



| Study<br>Cohort                               | MetS<br>Patients<br>(n) | Control<br>(n)   | Chemerin<br>Levels in<br>MetS<br>(mean ±<br>SD)                                               | Chemerin<br>Levels in<br>Control<br>(mean ±<br>SD) | p-value                       | Referenc<br>e |
|-----------------------------------------------|-------------------------|------------------|-----------------------------------------------------------------------------------------------|----------------------------------------------------|-------------------------------|---------------|
| Mexican-<br>American<br>Population            | Not<br>specified        | Not<br>specified | Higher in<br>females<br>(188.5 ±<br>65.3<br>ng/mL) vs.<br>males<br>(168.2 ±<br>55.7<br>ng/mL) | Not<br>applicable                                  | p < 0.0001                    |               |
| Pima<br>Indians                               | 114 (T2D)               | 142 (NGT)        | 296.5 ± 61.2 ng/mL (BMI >30)                                                                  | 222.7 ± 67.1 ng/mL (BMI <25)                       | p = 6.2 x<br>10 <sup>-5</sup> |               |
| Chinese<br>Children<br>and<br>Adolescent<br>s | 58 (Obese)              | 30<br>(Control)  | 94.83 ±<br>5.99 ng/mL                                                                         | 56.43 ±<br>4.16 ng/mL                              | p < 0.001                     |               |
| Patients with Suspected CAD                   | 84 (MetS)               | 46<br>(Control)  | 120.47 ±<br>25.32<br>ng/mL                                                                    | 90.4 ± 11.4<br>ng/mL                               | p < 0.001                     |               |

Table 4: Quantitative Expression of TIG3 (RARRES3) in Psoriasis



| Comparison                                      | Method         | Finding                                                     | Fold<br>Change/p-<br>value | Reference |
|-------------------------------------------------|----------------|-------------------------------------------------------------|----------------------------|-----------|
| Lesional vs. Non-<br>lesional Psoriatic<br>Skin | DNA Microarray | Differentially expressed                                    | Not specified              |           |
| Psoriatic Lesions<br>vs. Normal Skin            | RNA Sequencing | Significantly downregulated genes in PPAR signaling pathway | Not specified for TIG3     | _         |

# Signaling Pathways Tazarotene-Induced Gene 1 (TIG1) Signaling

Tazarotene, upon conversion to **tazarotenic acid**, binds to RARs in the nucleus, leading to the transcription of TIG1. TIG1, a transmembrane protein, can influence multiple downstream pathways. One key pathway involves the inhibition of the mTOR signaling cascade, a central regulator of cell growth and proliferation. TIG1 interacts with VAC14, which in turn modulates the mTORC1 complex, leading to decreased phosphorylation of its downstream effector, p70 S6 kinase. This inhibition of mTOR signaling contributes to the anti-proliferative effects of TIG1. Additionally, TIG1 expression can induce endoplasmic reticulum (ER) stress, activating the unfolded protein response (UPR) and ultimately leading to apoptosis.





Click to download full resolution via product page

**TIG1** Signaling Pathway

#### Tazarotene-Induced Gene 2 (TIG2/Chemerin) Signaling

TIG2, or chemerin, is secreted from the cell and undergoes proteolytic cleavage to become its active form. Active chemerin binds to the G protein-coupled receptor CMKLR1 on target cells, which is predominantly coupled to the  $G\alpha i/o$  subunit of the heterotrimeric G protein. This binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the  $G\beta\gamma$  subunits can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses,



including immune cell chemotaxis and the regulation of metabolic processes. The chemerin/CMKLR1 axis can also activate the MAPK/ERK and RhoA/ROCK signaling pathways.



Click to download full resolution via product page

TIG2 (Chemerin) Signaling Pathway

#### **Tazarotene-Induced Gene 3 (TIG3) Apoptosis Pathway**

Tazarotene induces the expression of TIG3, a protein with tumor-suppressive functions. In cancer cells, TIG3 promotes apoptosis through the intrinsic mitochondrial pathway. TIG3 expression leads to the downregulation of Inhibitor of Apoptosis Proteins (IAPs), such as cIAP-1 and Livin. This relieves the inhibition on caspases. The exact mechanism of how TIG3 downregulates IAPs is under investigation but may involve post-transcriptional or post-translational regulation. The reduction in IAPs allows for the activation of initiator caspases,



#### Foundational & Exploratory

Check Availability & Pricing

such as caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3. Active caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. While caspase-8 is the initiator caspase of the extrinsic pathway, some crosstalk can occur, and its activation has also been observed downstream of caspase-3 and -9 in certain contexts.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. [Quantitative analysis of Tiam1 expression in lung cancer and its clinical significance] -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of G protein—Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 3. Tazarotene-Induced Gene 3 (TIG3) Induces Apoptosis in Melanoma Cells Through the Modulation of Inhibitors of Apoptosis Proteins PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of RARRES1 in cancer Summary The Human Protein Atlas [proteinatlas.org]
- To cite this document: BenchChem. [The Biological Functions of Tazarotene-Induced Genes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664432#biological-functions-of-tazarotene-induced-genes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com